![molecular formula C13H11NO4 B6382555 4-(4-Hydroxymethylphenyl)-2-nitrophenol, 95% CAS No. 1262003-22-4](/img/structure/B6382555.png)
4-(4-Hydroxymethylphenyl)-2-nitrophenol, 95%
Overview
Description
4-(4-Hydroxymethylphenyl)-2-nitrophenol, 95% (4-HMPN) is a phenolic compound that has been studied for its potential applications in the field of biochemistry and physiology. It is a colorless to light yellow solid with a molecular weight of 212.2 g/mol and a melting point of 75-77°C. 4-HMPN has been used in various research studies to investigate its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
4-(4-Hydroxymethylphenyl)-2-nitrophenol, 95% has been studied for its potential applications in biochemistry and physiology. It has been used to investigate the effects of nitroaromatic compounds on the activity of enzymes, as well as to explore the effects of nitroaromatic compounds on cellular processes. It has also been used to study the potential of nitroaromatic compounds as inhibitors of enzyme activity. Additionally, 4-(4-Hydroxymethylphenyl)-2-nitrophenol, 95% has been used in studies of the mechanism of action of nitroaromatic compounds in the body, as well as in studies of the effects of nitroaromatic compounds on gene expression and signal transduction pathways.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxymethylphenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that 4-(4-Hydroxymethylphenyl)-2-nitrophenol, 95% may act as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, 4-(4-Hydroxymethylphenyl)-2-nitrophenol, 95% may also act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Hydroxymethylphenyl)-2-nitrophenol, 95% have been studied in various research studies. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Additionally, 4-(4-Hydroxymethylphenyl)-2-nitrophenol, 95% has been found to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, fatty acids, and other lipids. Furthermore, 4-(4-Hydroxymethylphenyl)-2-nitrophenol, 95% has been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and other hormones. Finally, 4-(4-Hydroxymethylphenyl)-2-nitrophenol, 95% has been found to inhibit the activity of enzymes involved in the metabolism of nucleic acids and proteins.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-Hydroxymethylphenyl)-2-nitrophenol, 95% in laboratory experiments include its low cost, its availability in a variety of concentrations, and its stability in aqueous solutions. Additionally, 4-(4-Hydroxymethylphenyl)-2-nitrophenol, 95% is relatively non-toxic, making it safe to handle in the laboratory. However, there are some limitations to using 4-(4-Hydroxymethylphenyl)-2-nitrophenol, 95% in laboratory experiments. For example, it has a low solubility in organic solvents, which can limit its use in certain types of experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects on certain biochemical and physiological processes.
Future Directions
There are a number of potential future directions for research on 4-(4-Hydroxymethylphenyl)-2-nitrophenol, 95%. For example, further research could be conducted to better understand its mechanism of action, as well as its effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore the potential of 4-(4-Hydroxymethylphenyl)-2-nitrophenol, 95% as a therapeutic agent. Finally, further research could be conducted to explore the potential of 4-(4-Hydroxymethylphenyl)-2-nitrophenol, 95% as an inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics.
Synthesis Methods
The synthesis of 4-(4-Hydroxymethylphenyl)-2-nitrophenol, 95% involves the reaction of 4-hydroxymethylphenol with nitric acid. The reaction is performed in an acidic environment, typically using sulfuric acid as a catalyst. The reaction will produce a yellow-orange solution, which is then concentrated and crystallized to yield the desired product. The purity of the product can be measured using thin-layer chromatography (TLC).
properties
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]-2-nitrophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-8-9-1-3-10(4-2-9)11-5-6-13(16)12(7-11)14(17)18/h1-7,15-16H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIFJQLNBSUNSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686235 | |
Record name | 4'-(Hydroxymethyl)-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxymethylphenyl)-2-nitrophenol | |
CAS RN |
1262003-22-4 | |
Record name | 4'-(Hydroxymethyl)-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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